Eptapirone

Overview

Description

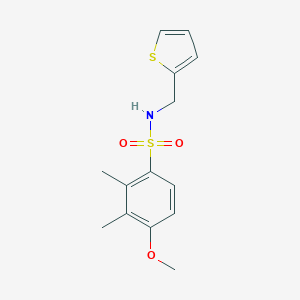

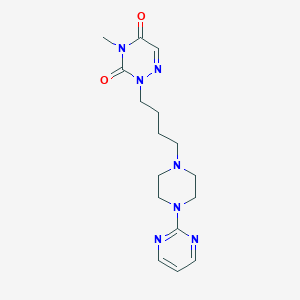

Eptapirone (F-11,440) is a very potent and highly selective 5-HT1A receptor full agonist of the azapirone family . Its affinity for the 5-HT1A receptor was reported to be 4.8 nM (Ki) (or 8.33 (pKi)), and its intrinsic activity approximately equal to that of serotonin (i.e., 100%) . It has the potential to regulate anxiety disorders .

Synthesis Analysis

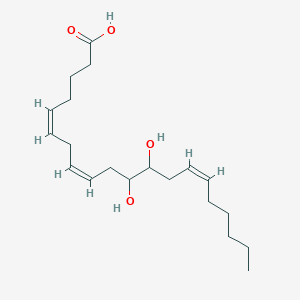

An improved synthesis of this compound involves a total of nine steps with an overall yield of 8.8% starting from commercially available materials . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent, which resulted in a better cyclization and yield .Molecular Structure Analysis

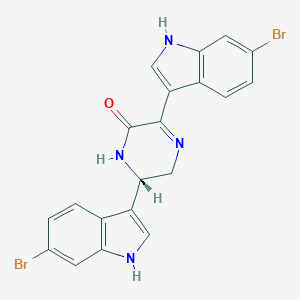

The molecular formula of this compound is C16H23N7O2 . Its molar mass is 345.407 g·mol−1 . The structure consists of a heterocyclic aromatic portion and an aliphatic portion .Chemical Reactions Analysis

The synthetic route of this compound involved a series of reactions including cyclization and nucleophilic substitution . The reaction step of this compound could get a better yield (49.6%) with an optimized condition of potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50 °C for 12 h .Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H23N7O2 and a molecular weight of 345.40 . It is stable if stored as directed .Scientific Research Applications

1. Sleep Architecture and REM Sleep Effects

Eptapirone, a 5HT1A agonist, has been studied for its effects on sleep architecture, particularly REM sleep. A study compared this compound with buspirone and placebo in a randomized, double-blind, placebo-controlled trial. It was found that this compound significantly suppresses REM sleep, suggesting that activation of post-synaptic 5HT1A receptors reduces REM sleep. Both this compound and buspirone increased sleep fragmentation, but this compound had a greater effect on REM sleep suppression, especially when taken in the evening, indicating a more substantial impact on central serotonin receptors than buspirone (Wilson et al., 2005).

2. Synthesis and Potential Applications

A method for the retro-synthesis of this compound free base was developed, highlighting its potential in regulating anxiety disorders. The synthesis process involves a nine-step procedure with an overall yield of 8.8% starting from commercially available materials. This improved synthesis method suggests potential for more feasible commercial applications of this compound (Peng et al., 2019).

3. Clinical Implications in Psychiatry

In the context of psychiatric research, the effects of 5HT1A receptor agonists like this compound have been examined. A study evaluating the impact of perospirone, another 5HT1A agonist, on electrophysiological activity and cognitive function in schizophrenia patients, suggests that similar drugs, potentially including this compound, could enhance cognitive functions and modify cortical activity. This implies a role for 5HT1A agonists in managing cognitive and psychopathological symptoms in psychiatric conditions (Sumiyoshi et al., 2009).

4. Comparison with Other Therapeutics

Comparative studies involving this compound and other therapeutic agents, such as buspirone, provide insights into the relative efficacy and potential clinical applications of these drugs in various medical fields. Research on buspirone in treating aggression and anxiety in mentally retarded patients, for example, can serve as a benchmark to assess the effectiveness and safety of this compound in similar or other therapeutic contexts (Ratey et al., 1991).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYAHEULKSYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170857 | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179756-85-5 | |

| Record name | Eptapirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)

![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)